
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(thiophen-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Activities
Research has demonstrated the synthesis of novel quinazolinyl acetamides, including derivatives structurally related to the compound , showing promising analgesic and anti-inflammatory activities. These compounds were synthesized from anthranilic acid through a multistep process and exhibited potent activities, with some being more effective than standard treatments like diclofenac sodium. This highlights their potential as new therapeutic agents for pain and inflammation management (Alagarsamy et al., 2015).
Antimicrobial Activity
Another area of application is in combating microbial infections. Derivatives of the compound have been synthesized and evaluated for their antibacterial efficacy against various bacterial strains, including S. aureus and E. coli. The structural modifications in these derivatives aimed to enhance their antibacterial potential, showing a broad spectrum of activity against tested microorganisms (Singh et al., 2010).
Antimalarial and Anticancer Properties
Further investigations into the compound's derivatives have uncovered their antimalarial and anticancer activities. By modifying the quinazolinone backbone, researchers have developed compounds with significant in vitro and in vivo antimalarial activity. Additionally, some derivatives have shown promise as anticancer agents, indicating their potential in the development of new treatments for malaria and cancer (Ramírez et al., 2020).
Structural and Property Studies
The structural aspects and properties of related compounds have also been a focus of research, particularly in understanding how molecular modifications can influence biological activity and interaction with biological targets. Studies in this area can provide valuable insights into the design of more effective and selective therapeutic agents (Karmakar et al., 2007).
Propiedades
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c22-15-8-9-18-17(11-15)20(14-5-2-1-3-6-14)24-21(27)25(18)13-19(26)23-12-16-7-4-10-28-16/h1-11H,12-13H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDCXVXMVWAOQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NCC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(thiophen-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

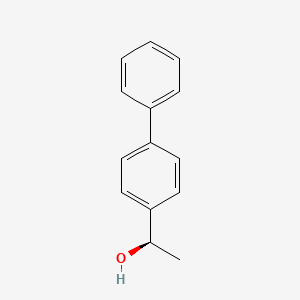
![2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2376337.png)
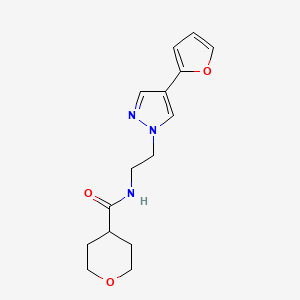
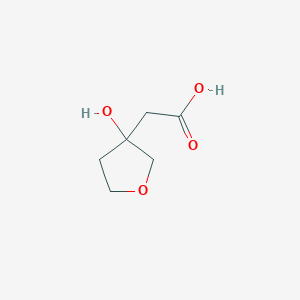
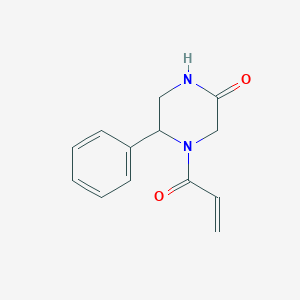
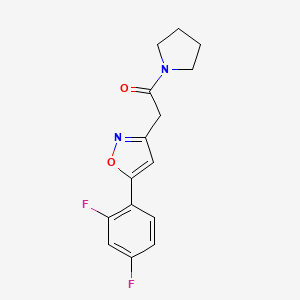
![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2376348.png)
![6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2376349.png)
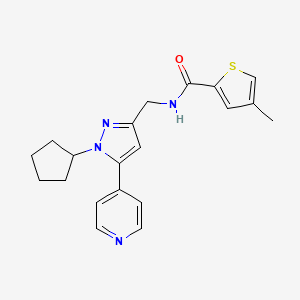
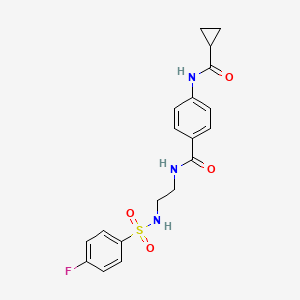
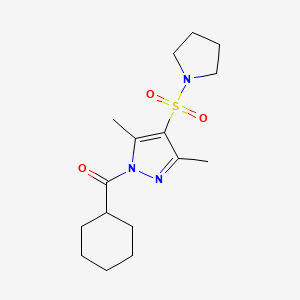
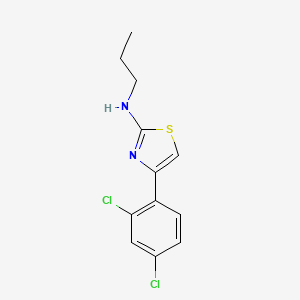
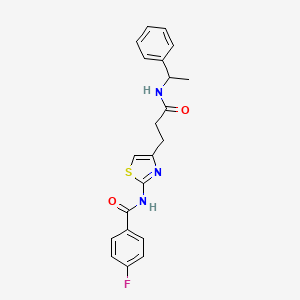
![6-Oxo-2-{4-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2376356.png)